Cas no 73893-33-1 (4-Methyl-5,5,5-trifluoropent-1-en-4-ol)

4-Methyl-5,5,5-trifluoropent-1-en-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-Penten-2-ol,1,1,1-trifluoro-2-methyl-
- 1,1,1-trifluoro-2-methylpent-4-en-2-ol
- 4-METHYL-5,5,5-TRIFLUOROPENT-1-EN-4-OL
- 2-Trifluoromethylpent-4-en-2-ol
- PC1017
- AKOS006345730
- A837952
- DTXSID70472750
- SCHEMBL629330
- 73893-33-1
- MFCD07784257
- 1,1,1-trifluoro-2-methyl-4-penten-2-ol
- BS-24417
- CS-0205458
- LKWZHVSATIWGLH-UHFFFAOYSA-N
- 1,1,1-tris(fluoranyl)-2-methyl-pent-4-en-2-ol
- 5,5,5-Trifluoro-4-methylpent-1-en-4-ol
- 4-Methyl-5,5,5-trifluoropent-1-en-4-ol
-
- インチ: InChI=1S/C6H9F3O/c1-3-4-5(2,10)6(7,8)9/h3,10H,1,4H2,2H3
- InChIKey: LKWZHVSATIWGLH-UHFFFAOYSA-N
- SMILES: CC(CC=C)(C(F)(F)F)O
計算された属性
- 精确分子量: 154.06100
- 同位素质量: 154.06054939g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 129
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23000
- LogP: 1.87580
4-Methyl-5,5,5-trifluoropent-1-en-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276128-5g |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 95% | 5g |
¥10486.00 | 2024-07-28 | |
TRC | M341205-500mg |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 500mg |
$ 135.00 | 2022-06-03 | ||
1PlusChem | 1P005JOO-1g |
4-Penten-2-ol,1,1,1-trifluoro-2-methyl- |
73893-33-1 | 95% | 1g |
$256.00 | 2025-02-21 | |
1PlusChem | 1P005JOO-5g |
4-Penten-2-ol,1,1,1-trifluoro-2-methyl- |
73893-33-1 | 95% | 5g |
$985.00 | 2025-02-21 | |
TRC | M341205-50mg |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
Apollo Scientific | PC1017-250mg |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 250mg |
£73.00 | 2024-05-25 | ||
Apollo Scientific | PC1017-1g |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 1g |
£142.00 | 2024-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276128-1g |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 95% | 1g |
¥2613.00 | 2024-07-28 | |
A2B Chem LLC | AC57992-250mg |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol |
73893-33-1 | 95% | 250mg |
$86.00 | 2024-04-19 | |
1PlusChem | 1P005JOO-250mg |
4-Penten-2-ol,1,1,1-trifluoro-2-methyl- |
73893-33-1 | 95% | 250mg |
$71.00 | 2025-02-21 |
4-Methyl-5,5,5-trifluoropent-1-en-4-ol 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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4. Book reviews
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
4-Methyl-5,5,5-trifluoropent-1-en-4-olに関する追加情報
Introduction to 4-Methyl-5,5,5-trifluoropent-1-en-4-ol (CAS No. 73893-33-1)
4-Methyl-5,5,5-trifluoropent-1-en-4-ol, identified by its Chemical Abstracts Service number CAS No. 73893-33-1, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the class of α,β-unsaturated alcohols with a trifluoromethyl substituent, which imparts distinct reactivity and electronic characteristics. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable intermediate in the synthesis of bioactive compounds.
The chemical structure of 4-Methyl-5,5,5-trifluoropent-1-en-4-ol consists of a five-carbon chain with a double bond between the second and third carbon atoms, a methyl group at the fourth carbon, and a trifluoromethyl group at the fifth carbon. The hydroxyl group at the fourth carbon introduces polarity to the molecule, facilitating interactions with biological targets. This combination of structural features makes it a versatile building block for drug discovery and material innovation.
In recent years, 4-Methyl-5,5,5-trifluoropent-1-en-4-ol has been explored in various research areas due to its potential applications. One notable area is in the development of novel agrochemicals. The fluorinated backbone enhances the bioavailability and resistance to degradation in pesticides and herbicides. Researchers have demonstrated its utility in synthesizing fluorinated heterocycles, which exhibit improved efficacy against resistant pests. The trifluoromethyl group's electron-withdrawing effect increases the binding affinity of these compounds to biological targets, making them more potent.
Another emerging field where 4-Methyl-5,5,5-trifluoropent-1-en-4-ol shows promise is in medicinal chemistry. The compound's ability to undergo diverse chemical transformations allows for the synthesis of complex molecules with therapeutic potential. For instance, it has been used as a precursor in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The fluorine atoms enhance metabolic stability, reducing the likelihood of rapid degradation in vivo. This property is particularly valuable in designing long-lasting pharmacological agents.
Recent advancements in computational chemistry have further highlighted the significance of 4-Methyl-5,5,5-trifluoropent-1-en-4-ol. Molecular modeling studies indicate that its structure optimally balances lipophilicity and polarity, making it an ideal candidate for drug design. The hydroxyl group allows for hydrogen bonding interactions with biological targets, while the trifluoromethyl group ensures favorable pharmacokinetic properties. These insights have guided researchers in developing novel scaffolds for drug candidates targeting various diseases.
The synthesis of 4-Methyl-5,5,5-trifluoropent-1-en-4-ol involves multi-step organic reactions that highlight its synthetic utility. One common method involves the condensation of trifluoroacetic acid derivatives with appropriate alkynes followed by functional group modifications. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations align with global efforts to promote green chemistry practices.
In conclusion,4-Methyl-5,5,5-trifluoropent-1-en-4-ol (CAS No. 73893-33-1) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with enhanced stability and efficacy. As research continues to uncover new methodologies for its utilization,this compound is poised to play an increasingly important role in advancing scientific discovery and industrial applications.
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